molecular formula C7H9ClN2 B175743 6-Chloro-4,5-dimethylpyridin-3-amine CAS No. 147440-83-3

6-Chloro-4,5-dimethylpyridin-3-amine

Cat. No. B175743
M. Wt: 156.61 g/mol
InChI Key: IGYDHROORYWRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4,5-dimethylpyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDMA and has a molecular formula of C7H9ClN2.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Chloro-4,5-dimethylpyridin-3-amine involves the introduction of a chlorine atom to 4,5-dimethylpyridin-3-amine. This can be achieved through a substitution reaction using a chlorinating agent.

Starting Materials
4,5-dimethylpyridin-3-amine, Chlorinating agent (e.g. thionyl chloride, phosphorus pentachloride)

Reaction
Dissolve 4,5-dimethylpyridin-3-amine in a suitable solvent (e.g. dichloromethane), Add the chlorinating agent dropwise to the reaction mixture while stirring, Heat the reaction mixture under reflux for several hours, Allow the reaction mixture to cool and then quench with water, Extract the product with a suitable organic solvent (e.g. diethyl ether), Dry the organic layer over anhydrous sodium sulfate, Filter the solution and concentrate under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or chromatography

Scientific Research Applications

6-Chloro-4,5-dimethylpyridin-3-amine has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It has also been used in the development of new drugs and pharmaceuticals. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological and medical imaging.

Mechanism Of Action

The mechanism of action of 6-Chloro-4,5-dimethylpyridin-3-amine is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes. It has also been shown to interact with DNA and RNA, which may be responsible for its biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Chloro-4,5-dimethylpyridin-3-amine are still being studied. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. It has also been shown to have anticancer activity in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Chloro-4,5-dimethylpyridin-3-amine in lab experiments is its ease of synthesis. Additionally, it has a relatively low toxicity, making it safe to handle in the lab. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 6-Chloro-4,5-dimethylpyridin-3-amine. One area of interest is its potential use in drug development. Additionally, further studies are needed to better understand its mechanism of action and its potential applications in biological and medical imaging. Another potential direction is the synthesis of new derivatives of this compound with improved biological activity.

properties

IUPAC Name

6-chloro-4,5-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-3-6(4)9/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYDHROORYWRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437120
Record name 6-Chloro-4,5-dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4,5-dimethylpyridin-3-amine

CAS RN

147440-83-3
Record name 6-Chloro-4,5-dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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